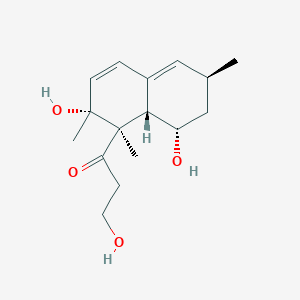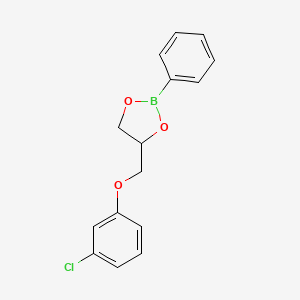
Benzeneboronic acid, cyclic ((m-chlorophenoxy)methyl)ethylene ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneboronic acid cyclic [(m-chlorophenoxy)methyl]ethylene ester is a 1,3,2-dioxaborolane, a member of monochlorobenzenes and an aromatic ether.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Polymerization
Benzeneboronic acid and its esters, such as the cyclic ((m-chlorophenoxy)methyl)ethylene ester, are significant in the synthesis of polymers and polymer building blocks. For instance, the polymerization of cyclic phosphoric esters derived from similar compounds has been a subject of study, highlighting their importance in developing new polymeric materials (Korshak, Gribova, & Andreeva, 1958).
2. Derivatization and Gas Chromatography Analysis
These compounds are also used in the derivatization process for gas chromatography analysis. The fast derivatization of phenolic acids into derivatives amenable to gas chromatography has been demonstrated using treatment with methyl or ethyl chloroformate, which is relevant to the research on benzeneboronic acid esters (Hušek, 1992).
3. Reactivity and Stability Studies
Benzeneboronic esters exhibit unique reactivity and stability characteristics, which are crucial in various chemical syntheses and stability studies. Research on benzeneboronate derivatives of functionally diverse catechols, for example, sheds light on their stability and potential applications (Ketuly & Hadi, 2010).
4. Applications in Organic Synthesis
Furthermore, these compounds play a vital role in organic synthesis. The synthesis of cyclic ketene acetals and their copolymerization with oligo(ethylene glycol) methyl ether methacrylate, involving compounds related to benzeneboronic acid esters, exemplifies their application in organic chemistry (Delplace et al., 2013).
Eigenschaften
CAS-Nummer |
2170-23-2 |
|---|---|
Produktname |
Benzeneboronic acid, cyclic ((m-chlorophenoxy)methyl)ethylene ester |
Molekularformel |
C15H14BClO3 |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
4-[(3-chlorophenoxy)methyl]-2-phenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H14BClO3/c17-13-7-4-8-14(9-13)18-10-15-11-19-16(20-15)12-5-2-1-3-6-12/h1-9,15H,10-11H2 |
InChI-Schlüssel |
PCBYDAHNTZBILE-UHFFFAOYSA-N |
SMILES |
B1(OCC(O1)COC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Kanonische SMILES |
B1(OCC(O1)COC2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



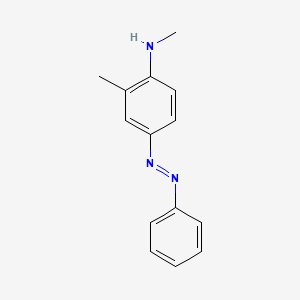
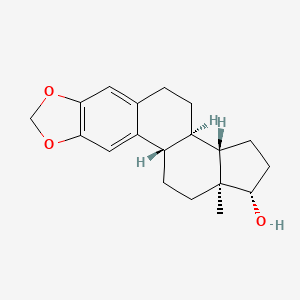
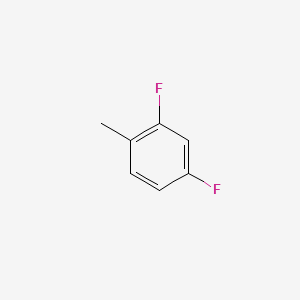
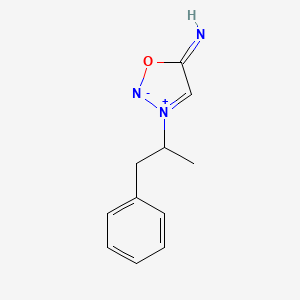

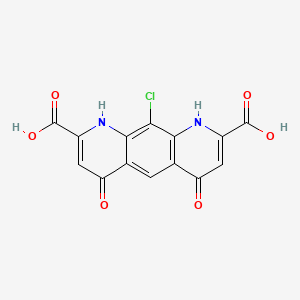
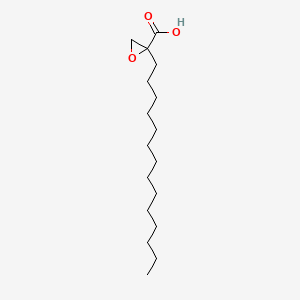
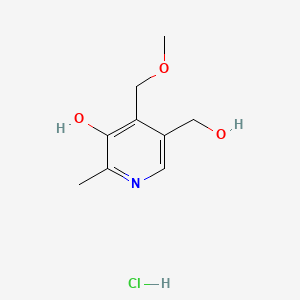

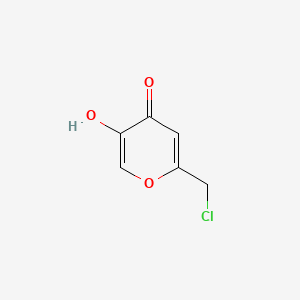


![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B1202324.png)
